![molecular formula C11H14BrNO2 B12079323 2-Bromo-5-[(oxan-4-yl)methoxy]pyridine](/img/structure/B12079323.png)
2-Bromo-5-[(oxan-4-yl)methoxy]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-5-[(oxan-4-yl)methoxy]pyridine is a heterocyclic organic compound featuring a bromine atom and a methoxy group attached to a pyridine ring The oxan-4-yl group is a tetrahydropyran moiety, which adds to the compound’s complexity and potential reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with 2-bromo-5-hydroxypyridine and tetrahydropyranyl chloride.
Reaction Conditions: The hydroxyl group of 2-bromo-5-hydroxypyridine is first protected using a tetrahydropyranyl group under acidic conditions. This is followed by a nucleophilic substitution reaction where the protected hydroxyl group is replaced by a methoxy group.
Industrial Production Methods: Industrial synthesis may involve continuous flow reactors to optimize reaction conditions and yield. Catalysts and solvents are chosen to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromine atom can be substituted by various nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the bromine atom.
Coupling Reactions: It can participate in Suzuki or Heck coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).
Major Products
Substitution Products: Various substituted pyridines depending on the nucleophile used.
Oxidation Products: Pyridine N-oxides.
Coupling Products: Biaryl compounds with diverse functional groups.
Scientific Research Applications
Chemistry
Building Block: Used as an intermediate in the synthesis of more complex organic molecules.
Ligand Synthesis: Employed in the preparation of ligands for coordination chemistry.
Biology
Enzyme Inhibition: Potential use in designing inhibitors for specific enzymes due to its ability to interact with active sites.
Medicine
Drug Development: Investigated for its potential as a pharmacophore in drug discovery, particularly in targeting neurological disorders.
Industry
Material Science: Utilized in the synthesis of polymers and advanced materials with specific properties.
Mechanism of Action
The compound exerts its effects primarily through interactions with molecular targets such as enzymes or receptors. The bromine atom and methoxy group can form hydrogen bonds or van der Waals interactions with active sites, altering the activity of the target molecule. The tetrahydropyran moiety can enhance the compound’s solubility and bioavailability, making it more effective in biological systems.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-methoxypyridine: Lacks the tetrahydropyran moiety, making it less complex.
2-Bromo-4-methoxypyridine: Similar structure but different substitution pattern on the pyridine ring.
2-Bromo-5-hydroxypyridine: Precursor in the synthesis of 2-Bromo-5-[(oxan-4-yl)methoxy]pyridine.
Uniqueness
The presence of the tetrahydropyran moiety in this compound distinguishes it from other similar compounds, providing unique reactivity and potential applications in various fields. This structural feature can enhance its interaction with biological targets and improve its solubility and stability.
Properties
Molecular Formula |
C11H14BrNO2 |
|---|---|
Molecular Weight |
272.14 g/mol |
IUPAC Name |
2-bromo-5-(oxan-4-ylmethoxy)pyridine |
InChI |
InChI=1S/C11H14BrNO2/c12-11-2-1-10(7-13-11)15-8-9-3-5-14-6-4-9/h1-2,7,9H,3-6,8H2 |
InChI Key |
BZENIEILVGVIMS-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1COC2=CN=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Bromo-1-cyclopentyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12079243.png)
![(5-Aminopentyl)[(3-fluorophenyl)methyl]methylamine](/img/structure/B12079262.png)
![[[2-(S-Methylsulfonimidoyl)ethoxy]methyl]benzene](/img/structure/B12079275.png)


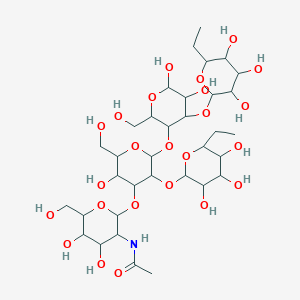
![2,6-Dibromo-4,8-dicyanotricyclo[3.3.1.0(1,5)]nona-3,7-diene](/img/structure/B12079293.png)
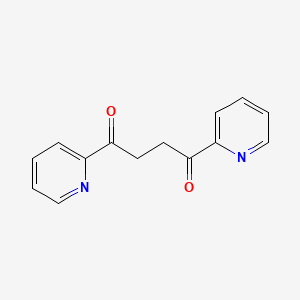

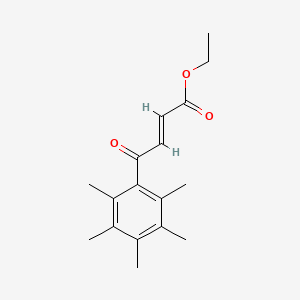

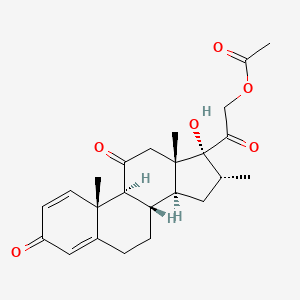
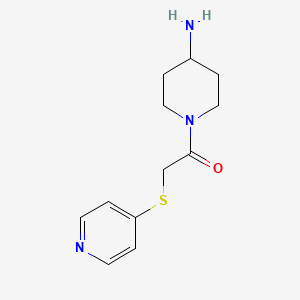
![1-[2-(4-Bromo-3-fluorophenoxy)ethyl]piperidine](/img/structure/B12079337.png)
